molecular formula C17H19ClN2O3S B216457 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No. B216457
M. Wt: 366.9 g/mol
InChI Key: XCRGSYKXKPIPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, also known as 25C-NBOMe, is a synthetic phenethylamine derivative that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of N-benzylphenethylamines and is structurally similar to other psychedelic substances such as LSD and mescaline. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin and has since been used in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This results in the activation of various signaling pathways in the brain, leading to altered perception, mood, and cognition. The compound may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea are similar to other psychedelic substances. It can cause altered perception of time, space, and reality, as well as changes in mood, thought, and emotion. The compound may also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the brain. However, its psychoactive effects and potential for toxicity limit its use in certain experiments. Additionally, the compound is illegal in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is in understanding the molecular mechanisms underlying its psychoactive effects. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety. Additionally, research could focus on developing safer and more selective compounds that target the 5-HT2A receptor. Finally, studies could investigate the potential therapeutic benefits of psychedelic substances, including N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, for a range of mental health conditions.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves several steps, starting with the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobenzaldehyde to form the intermediate 4-chloro-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with 4-methoxybenzylamine and thiourea to yield the final product, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to other substances in its class. Studies have shown that it acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the primary target of other psychedelic substances such as LSD and psilocybin.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea

InChI

InChI=1S/C17H19ClN2O3S/c1-21-12-6-4-11(5-7-12)10-19-17(24)20-14-9-15(22-2)13(18)8-16(14)23-3/h4-9H,10H2,1-3H3,(H2,19,20,24)

InChI Key

XCRGSYKXKPIPCJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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